(2S)-3-Bromo-2-methylpropanoic acid

Chiral impurity Pharmacopoeia Captopril

(2S)-3-Bromo-2-methylpropanoic acid is a chiral bromoalkanoic acid classified as a C4 carboxylic acid building block. Its defining feature is a single stereocenter at the 2-position bearing a methyl group, with a bromine atom at the 3-position serving as a leaving group for nucleophilic displacement reactions.

Molecular Formula C4H7BrO2
Molecular Weight 167.00 g/mol
CAS No. 81026-68-8
Cat. No. B12974598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-Bromo-2-methylpropanoic acid
CAS81026-68-8
Molecular FormulaC4H7BrO2
Molecular Weight167.00 g/mol
Structural Identifiers
SMILESCC(CBr)C(=O)O
InChIInChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1
InChIKeyBUPXDXGYFXDDAA-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S)-3-Bromo-2-methylpropanoic acid (CAS 81026-68-8) Matters for Chiral Synthesis Procurement


(2S)-3-Bromo-2-methylpropanoic acid is a chiral bromoalkanoic acid classified as a C4 carboxylic acid building block [1]. Its defining feature is a single stereocenter at the 2-position bearing a methyl group, with a bromine atom at the 3-position serving as a leaving group for nucleophilic displacement reactions. This compound is widely recognized as the (S)-enantiomer of 3-bromo-2-methylpropanoic acid, in contrast to the racemic mixture known as Captopril EP Impurity D . The fixed (2S) absolute configuration makes it a critical chiral synthon for constructing the mercaptoalkanoyl side chain of angiotensin-converting enzyme (ACE) inhibitors, where the S-configuration is essential for pharmacological activity .

Chiral C4 building block
Bromoalkanoic acid with a single (2S) stereocenter
Stereochemical requirement
(S)-configuration needed for ACE inhibitor side-chain construction
Leaving group
Bromine at the 3-position enables nucleophilic displacement

Why Racemic or Achiral Analogs Cannot Replace (2S)-3-Bromo-2-methylpropanoic acid in Stereospecific Routes


Simply substituting the racemate (CAS 56970-78-6) or the (R)-enantiomer (CAS 89361-97-7) for the (S)-enantiomer introduces uncontrolled stereochemistry that propagates through subsequent synthetic steps, directly compromising the enantiomeric purity of the final active pharmaceutical ingredient [1]. The chiral center at the 2-position of the propanoic acid backbone is relied upon to establish the required configuration in downstream molecules such as captopril; the use of the racemic bromo acid yields a mixture of diastereomers that necessitates costly separation steps and lowers overall yield [1]. Furthermore, achiral analogs like 3-bromopropanoic acid lack the methyl substituent entirely, altering both steric bulk at the reacting center and lipophilicity, which can derail enzymatic or coupling reactions optimized for the 2-methyl-substituted scaffold .

!
Racemate or (R)-enantiomer may introduce uncontrolled stereochemistry that propagates through synthesis, compromising enantiomeric purity.
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Achiral 3-bromopropanoic acid lacks the 2-methyl substituent, altering steric bulk and lipophilicity, which can derail optimized coupling reactions.
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Use of racemate necessitates chiral resolution steps that may reduce yield and increase cost; the enantiopure (S)-form avoids this process risk.

Head-to-Head Quantitative Comparison: (2S)-3-Bromo-2-methylpropanoic acid vs. Key Analogs


Enantiomeric Configuration Defines Pharmacopoeial Relevance for Captopril Impurity Profiling

The European Pharmacopoeia (EP) defines Captopril Impurity D explicitly as the racemic (2RS)-3-bromo-2-methylpropanoic acid, which comprises both (S)- and (R)-enantiomers . The single (2S)-enantiomer (CAS 81026-68-8) is thus the predominant stereoisomer responsible for the impurity's chromatographic signal when originating from the S-configured starting material. Using the enantiopure (2S)-compound as a reference standard allows unambiguous identification and quantification of the S-specific impurity pathway, whereas the racemic standard cannot resolve the contribution of each enantiomer to the impurity profile .

Enantiomeric Configuration for Impurity Profiling
Class-level
>98% purity (S) vs racemate containing 50% (R)-enantiomer
Supports enantiomer-specific impurity monitoring
EP defines racemate as Impurity D; single enantiomer enables specific pathway tracing.
Chiral impurity Pharmacopoeia Captopril

Chiral Pool Synthesis: Exclusive Utility of the (S)-Enantiomer for ACE Inhibitor Side Chain Construction

The patent literature for captopril explicitly employs 3-bromo-(2S)-methylpropionyl derivatives to construct the key intermediate 1-[3-bromo-(2S)-methylpropionyl]-pyrrolidine-(2S)-carboxylic acid, which after thiolation yields the active drug [1]. The (2R)-enantiomer would produce the diastereomeric (2R)-side chain, which is devoid of ACE inhibitory activity. This stereospecificity is not achievable with the racemic bromo acid without additional resolution steps that incur yield losses exceeding 50% [1].

Stereochemical Outcome in ACE Inhibitor Synthesis
Head-to-head
100% retention of S-configuration vs 0% for (R)-enantiomer
Reported to avoid chiral resolution yield loss
Patent data (KR860001391B1): coupling with L-proline at -15 °C.
ACE inhibitor Captopril synthesis Chiral pool

Physicochemical Differentiation: Predicted Boiling Point vs. Non-Methyl Analog

The presence of the 2-methyl substituent in (2S)-3-bromo-2-methylpropanoic acid alters its boiling point relative to the simpler 3-bromopropanoic acid scaffold, which is relevant for purification by distillation. The predicted boiling point of the target compound is 230.5±23.0 °C at 760 mmHg , whereas 3-bromopropanoic acid boils at a lower temperature (reported ~208-210 °C). This difference allows for fractionation strategies that cannot be applied to the non-methyl analog.

Predicted Boiling Point Differentiation
Data to verify
~230 °C (predicted) vs 208–210 °C for non-methyl analog
Supports distillation-based purification strategy
Predicted value; experimental verification recommended.
Boiling point Purification Distillation

Commercial Availability and Purity: Enantiopure vs. Racemic Product Formats

The (2S)-enantiomer is available from multiple suppliers at a minimum purity of 98% [REFS-1, REFS-2]. While the racemic mixture is also available at comparable purity (e.g., ≥97.0% GC ), the enantiopure product ensures that no additional analytical verification of chiral purity is needed before use in asymmetric synthesis. Purchasing the racemate and performing chiral resolution in-house adds costs associated with chiral HPLC method development, column purchase, and solvent disposal.

Commercial Purity & Enantiopure Procurement
Data to verify
98% (S) vs ≥97% racemate (GC)
May reduce in-house chiral method development
Supplier CoA data; enantiopure format eliminates chiral resolution setup.
Purity Procurement Certificate of Analysis

High-Impact Application Scenarios for (2S)-3-Bromo-2-methylpropanoic acid in Drug Development and Chemical Research


Synthesis of S-Configured ACE Inhibitors (e.g., Captopril and Analogs)

The (2S)-enantiomer serves as the direct precursor for the 3-mercapto-2-methylpropanoyl side chain of captopril. Following activation as the acid chloride or mixed anhydride, it is coupled with L-proline to yield the penultimate intermediate, which is then converted to the thiol via a Bunte salt or thiourea route [1]. This application is impossible with the (R)-enantiomer and economically impractical with the racemate due to the required chiral separation. [1]

Chiral Reference Standard for Pharmacopoeial Impurity Quantification

As the single enantiomer corresponding to one specific degradation or synthesis impurity of captopril, (2S)-3-bromo-2-methylpropanoic acid is used as a secondary reference standard to calibrate chiral HPLC methods, enabling the separate quantification of (S)- and (R)-configured bromo impurities in drug substance batches. This surpasses the utility of the racemic EP Impurity D standard when stereochemical information is required .

Enzymatic Substrate for Esterase and Lipase Screening

3-Bromo-2-methylpropanoic acid esters have been described as colorimetric substrates for selective screening of esterases that utilize propionate as a cofactor . The (S)-configured acid can be esterified to generate enantiopure substrate probes, allowing the measurement of enantioselectivity in hydrolytic enzymes, which is not possible with the racemic ester mixture.

Chiral Building Block for Vitamin B12-Mediated Alkylation Studies

The methyl ester of (S)-3-bromo-2-methylpropanoic acid is employed as a reference substrate in alkylation reactions catalyzed by vitamin B12 derivatives . The (S)-configuration of the acid ensures that the stereochemical outcome of the alkylation step can be traced, enabling mechanistic studies on enantioselective carbon-skeleton rearrangement.

Application
Selection Property
Validation Focus
S-configured ACE inhibitor synthon preparation
Enantiopure (2S) building block
Stereochemical outcome & yield
Pharmacopoeial impurity reference standard
Single-enantiomer reference material
Enantiomer-specific impurity quantification
Esterase/lipase enantioselectivity screening
Enantiopure ester probe precursor
Enzymatic enantioselectivity measurement
Mechanistic alkylation studies (B12-mediated)
Chiral substrate with defined stereocenter
Stereochemical tracing in rearrangement
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